Desfluoroenrofloxacin Hydrochloride is a synthetic antibiotic compound derived from enrofloxacin, which belongs to the fluoroquinolone class of antibiotics. This compound exhibits broad-spectrum antibacterial activity, primarily targeting Gram-negative and some Gram-positive bacteria. It is commonly used in veterinary medicine for treating infections in animals due to its effectiveness against various pathogens.
Desfluoroenrofloxacin Hydrochloride is synthesized from enrofloxacin, which itself is a fluorinated derivative of nalidixic acid. The synthesis typically involves the removal of a fluorine atom from the enrofloxacin molecule, leading to the formation of desfluoroenrofloxacin. This compound is often utilized in research and pharmaceutical applications, particularly in the development of new antimicrobial agents.
Desfluoroenrofloxacin Hydrochloride is classified as an antibiotic and falls under the category of fluoroquinolones. It is recognized for its mechanism of action that inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.
The synthesis of Desfluoroenrofloxacin Hydrochloride can be achieved through several methods, primarily involving chemical reactions that modify the enrofloxacin structure. The most common method includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the progress and purity of the synthesis.
The molecular formula for Desfluoroenrofloxacin Hydrochloride is . Its structure can be described as follows:
CC1=C(C(=O)N(C(=O)N1C)C(F)(F)C(C)C(=O)O)C(C)=C
Desfluoroenrofloxacin Hydrochloride participates in several chemical reactions relevant to its functionality:
The reactivity of Desfluoroenrofloxacin Hydrochloride can be influenced by factors such as solvent choice, temperature, and concentration. Kinetic studies may provide insights into the reaction rates and mechanisms involved.
Desfluoroenrofloxacin Hydrochloride exerts its antibacterial effects primarily through inhibition of bacterial DNA replication. The mechanism involves:
Desfluoroenrofloxacin Hydrochloride has several applications in both veterinary medicine and research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1